[2-Oxo-2-(spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ylamino)ethyl] 2-chloropyridine-3-carboxylate
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Overview
Description
- Spiroindole Scaffold : The core structure contains a spirocycle fused to the indole moiety. Spiroindoles are known for their three-dimensional nature and rigidity, making them attractive targets in drug design and organic synthesis . Benzodioxole : The benzodioxole moiety (1,3-benzodioxole) is a heterocyclic compound with a methylenedioxy functional group. It is colorless and plays a crucial role in the overall structure .
Synthesis Analysis
Several synthetic strategies have been explored to obtain spiroindole derivatives. One recent method involves the conversion of [3-(benzylamino)propyl]-2-oxindole to the final compound 1’-benzylspiro[indoline-3,2-pyrrolidin]-2-one using tetrabutylammonium iodide (TBAI) as an ideal iodide source and H₂O₂ as the final oxidant .
Another approach utilizes oxindole derivatives and 1,2-diaza-1,3-dienes to produce 2-oxo-spiro[indole-3,4’-pyridines] in good yields .
Properties
IUPAC Name |
[2-oxo-2-(spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ylamino)ethyl] 2-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O5/c21-18-14(5-4-10-22-18)19(25)26-12-17(24)23-13-6-7-15-16(11-13)28-20(27-15)8-2-1-3-9-20/h4-7,10-11H,1-3,8-9,12H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKORYBFEPBEHNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC3=C(O2)C=C(C=C3)NC(=O)COC(=O)C4=C(N=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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